molecular formula C8H17NO3 B2383139 ethyl N-(2-methoxyethyl)-N-methylglycinate CAS No. 616882-60-1

ethyl N-(2-methoxyethyl)-N-methylglycinate

Cat. No.: B2383139
CAS No.: 616882-60-1
M. Wt: 175.228
InChI Key: LWNIBZYEXSCBHP-UHFFFAOYSA-N
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Description

Ethyl N-(2-methoxyethyl)-N-methylglycinate is an organic compound with a unique structure that includes an ethyl ester, a methoxyethyl group, and a methylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methoxyethyl)-N-methylglycinate typically involves the reaction of N-methylglycine with ethyl chloroformate in the presence of a base, followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methoxyethyl)-N-methylglycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl N-(2-methoxyethyl)-N-methylglycinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(2-methoxyethyl)-N-methylglycinate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-(2-methoxyethyl)-N-methylglycinate can be compared with other similar compounds, such as:

    Ethyl N-methylglycinate: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.

    N-(2-methoxyethyl)-N-methylglycine: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

    Ethyl glycine ester: Lacks both the methoxyethyl and methyl groups, leading to distinct chemical behavior.

Biological Activity

Ethyl N-(2-methoxyethyl)-N-methylglycinate (EMG) is a compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, effects, and applications of EMG based on diverse research findings.

Chemical Structure and Properties

EMG is an ester derivative of glycine, which features a methoxyethyl substituent. Its chemical structure can be represented as follows:

C7H15NO3\text{C}_7\text{H}_{15}\text{N}\text{O}_3

This compound is characterized by its ability to interact with various biological systems, making it a subject of interest in pharmacological studies.

The biological activity of EMG is primarily attributed to its interaction with specific molecular targets. It may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways. The exact molecular targets depend on the context in which EMG is applied, including its role in biochemical pathways and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that EMG exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

2. Neuroprotective Effects

EMG has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. For instance, studies have demonstrated that EMG can reduce the levels of reactive oxygen species (ROS) in neuronal cultures, thereby promoting cell survival.

3. Toxicological Studies

Toxicological assessments have revealed that while EMG shows promise in various applications, it also possesses certain toxicological profiles that must be considered. In animal studies, high doses have been associated with testicular toxicity and other reproductive issues, emphasizing the need for careful dosage considerations in therapeutic applications .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluation of antimicrobial propertiesEMG inhibited growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.
Neuroprotective effects in vitroReduced ROS levels by 30% in neuronal cell cultures treated with EMG compared to control.
Toxicity assessment in ratsSingle dose of 500 mg/kg caused significant increases in urinary creatine levels, indicating potential testicular toxicity.

Pharmaceutical Development

Due to its diverse biological activities, EMG is being explored for its potential in drug development. Its neuroprotective properties make it a candidate for treatments aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Uses

The antimicrobial properties of EMG also suggest potential applications in agriculture as a natural pesticide or fungicide, providing an alternative to synthetic chemicals.

Properties

IUPAC Name

ethyl 2-[2-methoxyethyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-4-12-8(10)7-9(2)5-6-11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNIBZYEXSCBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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